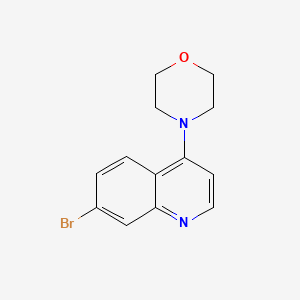

4-(7-Bromoquinolin-4-yl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(7-bromoquinolin-4-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c14-10-1-2-11-12(9-10)15-4-3-13(11)16-5-7-17-8-6-16/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHJAGUEMHCMSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=CC(=CC3=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Quinoline (B57606) Moiety

The formation of the quinoline ring system is a cornerstone of the synthesis of 4-(7-bromoquinolin-4-yl)morpholine. Both classical and contemporary cyclization reactions are available to organic chemists for this purpose, followed by functionalization to introduce the necessary substituents.

Classical and Modern Cyclization Reactions for Quinoline Formation

The quinoline scaffold can be assembled through a variety of named reactions, many of which have been adapted for the synthesis of substituted quinolines. Classical methods such as the Skraup, Doebner-von-Miller, and Friedländer syntheses remain fundamental. atlantis-press.com For instance, the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active methylene (B1212753) group, is a straightforward approach to quinolines. organic-chemistry.org

To specifically obtain a 7-bromoquinoline (B152726) core, a logical starting material would be an appropriately substituted bromoaniline. For example, a modern approach could involve the palladium-catalyzed cross-coupling of an ortho-bromoaniline with a cyclopropanol, which proceeds through an intramolecular condensation and oxidation sequence to yield the quinoline ring. preprints.org

| Quinoline Synthesis Method | Reactants | General Conditions | Relevance to 7-Bromoquinoline |

| Friedländer Synthesis | 2-Amino-4-bromobenzaldehyde and a ketone | Acidic or basic catalysis | Direct formation of the 7-bromoquinoline core. |

| Doebner-von-Miller Reaction | 3-Bromoaniline (B18343), α,β-unsaturated carbonyl compound | Strong acid (e.g., H2SO4), oxidizing agent | Can produce 7-bromoquinolines, though regioselectivity can be an issue. |

| Skraup Synthesis | 3-Bromoaniline, glycerol, sulfuric acid, oxidizing agent | Harsh conditions, high temperature | A classic method that can be used, but often with low yields and poor regioselectivity. |

| Palladium-Catalyzed Cross-Coupling | ortho-Bromoaniline and cyclopropanol | Pd(OAc)2, dppb, K2CO3, toluene, 110°C | A modern, one-step synthesis of substituted quinolines. preprints.org |

Functionalization of the Quinoline Nucleus

Once the quinoline core is formed, or concurrently with its formation, functionalization is necessary to introduce the desired substituents at the correct positions. The strategic placement of a bromine atom at C-7 and a leaving group, typically a halogen, at C-4 is critical for the subsequent steps. The functionalization of the quinoline ring is a widely explored area in synthetic chemistry, driven by the medicinal importance of quinoline derivatives. nih.govuni.lu Direct C-H functionalization using transition metal catalysis has emerged as a powerful tool for the regioselective introduction of various functional groups. researchgate.net

Introduction of the Morpholine (B109124) Ring System

The introduction of the morpholine moiety at the C-4 position of the quinoline ring is typically achieved through a nucleophilic aromatic substitution (SNA) reaction. This is a well-established and efficient method for forming carbon-nitrogen bonds on electron-deficient aromatic systems.

Nucleophilic Aromatic Substitution (SNAr) Reactions for C-4 Amination

The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. researchgate.net For the synthesis of this compound, the nucleophile is morpholine, and the substrate is a 7-bromoquinoline bearing a good leaving group, most commonly chlorine, at the C-4 position. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. mdpi.com

A highly analogous procedure has been reported for the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633). In this synthesis, the displacement of the C4-chlorine atom with morpholine was achieved in high yield. mdpi.com

Regioselective Introduction of Morpholine

The regioselectivity of the SNAr reaction on haloquinolines is a key consideration. The chlorine atom at the C-4 position of the quinoline ring is significantly more reactive towards nucleophilic attack than the bromine atom at the C-7 position. This is due to the electronic activation provided by the ring nitrogen, which stabilizes the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C-4. Theoretical and experimental studies on related systems, such as 2,4-dichloroquinazolines, have shown that the C-4 position is more susceptible to nucleophilic attack. nih.gov This inherent reactivity difference allows for the selective displacement of the C-4 halogen without affecting the C-7 bromo substituent.

A typical procedure involves heating 7-bromo-4-chloroquinoline (B1278252) with an excess of morpholine in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), often with the addition of a base like potassium carbonate to scavenge the HCl produced. mdpi.com

| Reaction | Substrate | Reagent | Conditions | Product | Yield |

| SNAr Amination | 7-Bromo-4-chloroquinoline | Morpholine | K2CO3, DMF, 120°C | This compound | High (by analogy) mdpi.com |

Halogenation and Functional Group Interconversions on the Quinoline System

The introduction of the bromine atom at the C-7 position is a crucial step. While direct C-H bromination of quinoline can be challenging to control regioselectively, methods exist for the halogenation of the quinoline nucleus. Electrophilic bromination of quinoline itself typically leads to a mixture of 5-bromo- and 8-bromoquinoline. Bromination of quinoline hydrochloride can yield 3-bromoquinoline. google.com

Achieving selective bromination at the C-7 position often requires a directing group or starting from a precursor that already contains the bromine in the desired position. For example, the use of 3-bromoaniline in a Doebner-von-Miller or related quinoline synthesis can lead to the formation of 7-bromoquinoline.

A more direct and common approach for the synthesis of this compound is to start from a commercially available precursor, 7-bromo-4-chloroquinoline . sigmaaldrich.com This starting material already possesses the required bromine at C-7 and a suitable leaving group at C-4, thus streamlining the synthetic route to the final SNAr step with morpholine. The synthesis of 7-bromo-4-chloroquinoline itself can be achieved from 7-bromoquinolin-4-ol (B1280115) by treatment with a chlorinating agent like phosphorus oxychloride (POCl3). atlantis-press.com

Bromination Procedures at Specific Positions (e.g., C-7)

Achieving regioselective bromination of the quinoline ring is a critical step in the synthesis of the target compound. The electronic properties of the quinoline system, with the pyridine (B92270) ring being electron-deficient and the benzene (B151609) ring being comparatively electron-rich, dictate the position of electrophilic substitution.

Direct bromination of quinoline often leads to a mixture of products. However, specific reagents and conditions have been developed to favor substitution at desired positions. For instance, the gas-phase bromination of quinoline at 300°C has been shown to yield 3-bromoquinoline, while at higher temperatures (450-500°C), 2-bromoquinoline (B184079) is the major product. researchgate.net

To achieve bromination at the C-7 position, it is often more effective to start with a quinoline precursor that has a directing group. For example, the bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) or 8-aminoquinoline, has been studied extensively. researchgate.net These reactions can yield a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives, depending on the reaction conditions and the amount of brominating agent used. researchgate.net

A modern and efficient method for the synthesis of bromoquinolines involves the use of N-bromosuccinimide (NBS). nih.govrsc.org NBS serves as both an electrophile for bromination and an oxidant for the dehydrogenation of tetrahydroquinoline precursors, providing a one-pot method for constructing polybromoquinolines under mild, metal-free conditions. nih.govrsc.org Furthermore, regioselective halogenation at the C-5 and C-7 positions of 8-substituted quinolines can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide in various solvents, with the choice of solvent influencing the reaction's efficiency. rsc.org

| Reagent/Method | Position of Bromination | Notes |

| Br₂ (gas phase, 300°C) | C-3 | Temperature-dependent regioselectivity. researchgate.net |

| Br₂ (gas phase, 450-500°C) | C-2 | Higher temperature favors substitution on the pyridine ring. researchgate.net |

| Br₂ with 8-substituted quinolines | C-5 and/or C-7 | Product distribution depends on stoichiometry and conditions. researchgate.net |

| N-Bromosuccinimide (NBS) | Multiple positions | Can act as both an electrophile and an oxidant. nih.govrsc.org |

| NCS/NBS with 8-amidoquinolines | C-5 and C-7 | Metal-free, regioselective halogenation. rsc.org |

Derivatization of Brominated Quinoline Precursors

Once the 7-bromoquinoline scaffold is obtained, the next crucial step is the introduction of the morpholine moiety at the C-4 position. A common precursor for this transformation is 4-chloro-7-bromoquinoline. The chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen.

The reaction typically involves heating 4-chloro-7-bromoquinoline with morpholine in a suitable solvent, often with a base to neutralize the HCl generated during the reaction. A similar synthetic strategy has been reported for the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, where a C4 SNAr reaction with morpholine was successfully employed on a 4,7-dichloroquinoline derivative. researchgate.net This demonstrates the feasibility of this approach for introducing the morpholine group at the C-4 position of a halogenated quinoline.

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, yield, and environmental footprint of organic reactions.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. benthamdirect.comingentaconnect.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products compared to conventional heating methods. acs.orgnih.govlew.ro The advantages of MAOS are attributed to the efficient and uniform heating of the reaction mixture. lew.ro For the synthesis of quinoline derivatives, MAOS has been successfully applied to various reactions, including cyclizations and substitutions. acs.orgnih.gov Specifically, microwave conditions have been shown to significantly improve the yields of amination reactions of bromoquinolines, particularly in cases where standard thermal conditions fail to produce the desired product. acs.org

| Technique | Advantages | Application in Quinoline Synthesis |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, higher purity. acs.orglew.ro | Synthesis of dihydropyrido[2,3-d]pyrimidines, amination of bromoquinolines. acs.orgacs.org |

Catalytic Methodologies (e.g., Palladium-catalyzed couplings)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are among the most powerful methods for forming carbon-nitrogen bonds. This methodology is highly applicable to the synthesis of this compound, likely by coupling a 4-amino-7-bromoquinoline (B1270905) with a morpholine-containing electrophile or, more commonly, by reacting a 4-halo-7-bromoquinoline with morpholine.

The success of these reactions often depends on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. cmu.edu A variety of bulky, electron-rich phosphine ligands have been developed that are effective for the amination of aryl chlorides and bromides, including challenging substrates like chloropyridines. cmu.edu Palladium-catalyzed amination has been successfully applied to unprotected bromoimidazoles and bromopyrazoles, which are known to be difficult coupling partners. nih.gov Furthermore, the palladium-catalyzed amination of 6-bromo- and 6-chloropurine (B14466) nucleosides has been shown to proceed efficiently, highlighting the versatility of this method for a range of heterocyclic systems. nih.gov The combination of palladium catalysis with microwave irradiation can further enhance the efficiency of these amination reactions, providing rapid access to the desired aminoquinoline derivatives. acs.org

| Catalytic System | Substrates | Key Features |

| Pd₂(dba)₃ / PPFA | 5- and 8-Bromoquinolines | Effective for amination under microwave conditions, improving yields over conventional heating. acs.org |

| Pd(OAc)₂ / (o-biphenyl)P(t-Bu)₂ or (o-biphenyl)PCy₂ | Aryl chlorides, bromides, triflates | Generally effective catalyst system for a wide variety of substrates. cmu.edu |

| Pd(OAc)₂ / Xantphos | 6-Bromo- and 6-chloropurine nucleosides | Efficient for C-N bond formation with arylamines. nih.gov |

Characterization Techniques for Novel Quinoline-Morpholine Derivatives

The unambiguous identification and confirmation of the structure of newly synthesized compounds like this compound are paramount. A combination of spectroscopic techniques is typically employed for this purpose.

The chemical structures of novel quinoline and morpholine derivatives are routinely elucidated using a suite of analytical methods. nih.govijprs.com These include:

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information about the chemical environment of protons, their multiplicity, and integration, while ¹³C NMR identifies the different carbon atoms in the molecule. Techniques like DEPT-135 can further distinguish between CH, CH₂, and CH₃ groups. researchgate.net

Mass Spectrometry (MS): To determine the molecular weight of the compound and provide information about its fragmentation pattern, which aids in structural confirmation. researchgate.netnih.gov

Elemental Analysis: To determine the elemental composition of the synthesized compound. ijprs.com

These techniques, when used in conjunction, provide a comprehensive characterization of the target molecule, ensuring its identity and purity.

Pre Clinical Biological Activities and Molecular Mechanisms

Antiproliferative and Cytotoxic Activities in Cancer Cell Models

The anticancer potential of quinoline (B57606) and quinazoline (B50416) derivatives featuring a morpholine (B109124) moiety is a subject of significant investigation. These compounds have demonstrated the ability to inhibit the growth of a diverse range of cancer cell lines through various molecular mechanisms.

Efficacy Against Diverse Cancer Cell Lines

Structurally similar compounds to 4-(7-Bromoquinolin-4-yl)morpholine have shown potent cytotoxic effects against a panel of human cancer cell lines. The presence of the morpholine ring, combined with substitutions on the quinoline core, appears crucial for this activity. For instance, various 2-morpholino-4-anilinoquinoline derivatives have been synthesized and evaluated for their anticancer properties. nih.gov

The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. Studies on analogous compounds provide insight into the potential efficacy spectrum. For example, novel series of 7-chloroquinoline derivatives have demonstrated notable antitumor effects on HCT-116 colon carcinoma cells and HeLa cervical cancer cells. tandfonline.com Furthermore, certain quinoline-containing analogues of Combretastatin A-4 have shown significant antiproliferative activities in the submicromolar range against cell lines including MCF-7 (breast adenocarcinoma) and HT-29 (colon adenocarcinoma). mdpi.com

Below is a representative table of IC50 values for various morpholine-substituted quinoline and quinazoline analogues against several cancer cell lines. It is important to note that these values are for related compounds and not for this compound itself.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) |

| Morpholine-substituted quinazoline derivative (AK-10) | A549 | Lung Carcinoma | 8.55 ± 0.67 |

| MCF-7 | Breast Adenocarcinoma | 3.15 ± 0.23 | |

| 6-Arylureido-4-anilinoquinazoline derivative (7i) | A549 | Lung Carcinoma | 2.25 |

| HT-29 | Colon Adenocarcinoma | 1.72 | |

| MCF-7 | Breast Adenocarcinoma | 2.81 | |

| 7-Chloroquinoline derivative (9) | HCT-116 | Colon Carcinoma | 21.41 |

| HeLa | Cervical Cancer | 21.41 | |

| Quinoline-containing Combretastatin A-4 analogue (19h) | MCF-7 | Breast Adenocarcinoma | 0.02 |

| HT-29 | Colon Adenocarcinoma | 0.04 | |

| MDA-MB-231 | Breast Adenocarcinoma | 0.03 |

This table is for illustrative purposes and compiles data from various studies on compounds structurally related to this compound. tandfonline.commdpi.comnih.govfrontiersin.org

Modulation of Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Arrest)

A primary mechanism through which quinoline-based compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the disruption of the normal cell cycle progression in cancer cells.

Apoptosis Induction: Several novel 4(1H)-quinolone derivatives have been shown to induce apoptosis in a dose-dependent manner in HepG2 liver cancer cells. nih.gov Similarly, quinoline-4-carboxamide derivatives have been found to potentiate apoptosis in colorectal cancer cells. nih.gov Mechanistic studies reveal that these compounds can trigger the intrinsic apoptosis pathway. This is often characterized by changes in the mitochondrial membrane potential and the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.gov For example, certain quinoline analogues cause an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com

Cell Cycle Arrest: In addition to inducing apoptosis, quinoline derivatives frequently cause cell cycle arrest, preventing cancer cells from dividing and proliferating. ekb.eg For instance, a potent quinoline-containing analogue of Combretastatin A-4 was found to cause cell cycle arrest in the G2/M phase in MCF-7 breast cancer cells. mdpi.com Analysis of 2-morpholino-4-anilinoquinoline compounds demonstrated an ability to induce G0/G1 cell cycle arrest, thereby limiting cancer cell proliferation. nih.gov This disruption of the cell cycle is a key component of the antiproliferative activity of this class of molecules.

Inhibition of Specific Kinase Pathways (e.g., PI3K/mTOR, EGFR)

Many quinoline and quinazoline derivatives function as inhibitors of protein kinases, which are critical enzymes in the signaling pathways that regulate cell growth, proliferation, and survival. Overactivity of these kinases is a common feature of many cancers.

The Epidermal Growth Factor Receptor (EGFR) is a well-established target for anticancer therapies, and numerous quinoline-based compounds have been developed as EGFR inhibitors. drugs.complos.orgnih.gov The 4-anilinoquinazoline scaffold, in particular, is a known pharmacophore for EGFR tyrosine kinase inhibition. frontiersin.orgnih.gov These inhibitors typically act by competing with ATP for binding to the catalytic domain of the kinase, thereby blocking its signaling function. plos.org

The PI3K/Akt/mTOR pathway is a crucial downstream signaling cascade activated by EGFR. e3s-conferences.org Inhibition of EGFR can lead to the downregulation of this pathway, which is frequently overactive in cancer and promotes cell survival and proliferation. Some morpholine-containing compounds have been specifically designed to target the PI3K/mTOR pathway, demonstrating that this chemical scaffold is versatile in its ability to target different kinase enzymes.

Interaction with DNA-Related Enzymes (e.g., Topoisomerase I, DNA Gyrase)

The quinoline core is famously associated with the quinolone class of antibiotics, which target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The mechanism involves the stabilization of a cleavage complex between the enzyme and DNA, leading to lethal double-strand breaks.

While this is a primary antibacterial mechanism, some anticancer agents with quinoline structures also interact with human topoisomerases (like Topoisomerase I and II). By intercalating into the DNA or inhibiting these enzymes, the compounds can disrupt DNA replication and repair in rapidly dividing cancer cells, leading to cell death. One study on a complex quinoline derivative, 4-Morpholinopyrimido[4′,5′:4,5]selenolo(2,3-b)quinoline, identified it as a DNA intercalative agent that induces apoptosis. researchgate.net

Antimicrobial Efficacy

Beyond their anticancer properties, quinoline derivatives are well-known for their broad-spectrum antimicrobial activity. The incorporation of a bromine atom and a morpholine ring can modulate this activity.

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

Derivatives of 7-bromoquinoline (B152726) have been synthesized and evaluated for their in vitro antimicrobial activity, showing varying degrees of efficacy against tested bacterial strains. ripublication.comresearchgate.net The quinoline scaffold itself has been extensively modified to generate compounds effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. biointerfaceresearch.comekb.eg

The antibacterial potency is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. Studies on various quinoline derivatives provide a basis for the expected antimicrobial profile. For instance, certain 4H-4-oxoquinolizine derivatives, which are structurally related to quinolones, exhibit potent activity against both Gram-positive and Gram-negative organisms, including some quinolone-resistant strains of S. aureus (MRSA). nih.gov

The following table summarizes representative MIC values for quinoline derivatives against common bacterial strains, illustrating the potential antibacterial spectrum of this chemical class.

| Compound Class | Bacterial Strain | Gram Stain | MIC (µg/mL) |

| 7-substituted quinolin-8-ol derivative | S. aureus | Positive | 10 |

| E. coli | Negative | 20 | |

| Quinolone-3-carbonitrile derivative | S. aureus | Positive | 3.13 - 100 |

| E. coli | Negative | 3.13 - 100 | |

| Quinolone-based dihydrotriazine derivative | S. aureus | Positive | 2 |

| E. coli | Negative | 2 |

This table is for illustrative purposes and compiles data from various studies on compounds structurally related to this compound. biointerfaceresearch.comresearchgate.net

Antifungal Activity (e.g., C. Albicans, C. neofarmans)

The 4-aminoquinoline scaffold is recognized for a wide array of biological activities, including potential antifungal properties. nih.govfrontiersin.org Research into long-chain 4-aminoquinoline (4-AQ) derivatives has identified them as a class of anti-virulence agents. nih.gov Specifically, certain 4-AQ derivatives have been shown to prevent the filamentation of Candida albicans, a key trait for its virulence, under various triggering conditions. nih.govresearchgate.net In a zebrafish model of candidiasis, selected 4-AQ compounds inhibited filament formation at a concentration of 1.56 µM. nih.gov Furthermore, combining these 4-AQs with the antifungal drug nystatin resulted in a 100% survival rate of infected embryos, a significant improvement over the 65-75% survival rate with nystatin alone. nih.gov

While the broader class of morpholine derivatives has also been investigated for antifungal properties against drug-susceptible and resistant strains of Candida albicans and Cryptococcus neoformans, specific data on the direct antifungal activity of this compound against these pathogens is not available in the current literature. researchgate.net The existing research focuses on the potential of the parent scaffolds, suggesting that this compound could be a candidate for future antifungal investigation.

Mechanistic Studies of Antimicrobial Action (e.g., Protein Synthesis Inhibition)

A primary mechanism for antimicrobial action is the inhibition of bacterial protein synthesis, a complex process involving initiation, elongation, and termination steps orchestrated by the bacterial ribosome. The bacterial ribosome (70S) differs structurally from the eukaryotic ribosome (80S), making it a selective target for antibiotics. Many classes of antibiotics function by binding to either the small (30S) or large (50S) ribosomal subunits, thereby disrupting protein synthesis and leading to either bacteriostatic or bactericidal effects.

While this is a well-established antimicrobial strategy, there is currently no specific research linking this compound directly to the inhibition of protein synthesis as its mechanism of action.

Antiparasitic Potency

Antimalarial Activity Against Plasmodium Species

The 4-aminoquinoline core is a cornerstone of antimalarial therapy, with drugs like chloroquine functioning through the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. taylorandfrancis.comesr.ie This leads to a buildup of toxic free heme, causing parasite death. taylorandfrancis.com The 7-chloro substituent on the quinoline ring is a critical feature for the activity of many of these drugs. nih.gov

Research into analogous structures provides insight into the potential antimalarial activity of this compound. A study on morpholine analogs functionalized with a hydroxyethylamine pharmacophore identified a hit molecule with moderate antiplasmodial activity against Plasmodium falciparum. rsc.org This suggests that the morpholine moiety can be compatible with antimalarial action.

However, modifications at the 7-position of the quinoline ring can significantly impact potency. While most successful 4-aminoquinoline antimalarials feature a 7-chloro group, systematic modifications have shown that other substitutions often result in lowered potency. Therefore, while the 4-aminoquinoline scaffold of this compound suggests potential for antimalarial activity, the presence of a 7-bromo group instead of the more common 7-chloro necessitates specific biological evaluation to determine its efficacy against Plasmodium species.

Table 1: In Vitro Antiplasmodial Activity of a Morpholine Analog

| Compound | Target Organism | Inhibitory Concentration (IC50) |

|---|---|---|

| Morpholine Analog 6k | Plasmodium falciparum 3D7 | 5.059 ± 0.2036 μM rsc.org |

Antitrypanosomal and Antileishmanial Properties

The 4-aminoquinoline scaffold has been identified as a promising framework for the development of agents against kinetoplastid parasites, including Trypanosoma and Leishmania species. nih.govfrontiersin.org The versatility of this chemical structure allows it to accumulate in acidic compartments of these parasites, such as acidocalcisomes, which is a key aspect of its chemotherapeutic potential. frontiersin.org

While direct studies on this compound are lacking, research on other quinoline derivatives demonstrates their potential. Various studies have explored different classes of compounds, such as chalcones, flavanones, and BODIPY derivatives, for their antitrypanosomal and antileishmanial activities, indicating a broad interest in finding new chemotypes for these neglected diseases. nih.govmdpi.com Although these compounds are structurally distinct from this compound, the consistent investigation into novel small molecules highlights the ongoing search for effective treatments. The proven antiparasitic activity of the broader quinoline class suggests that this compound could warrant investigation for these properties.

Enzyme Inhibition Profiles

Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-2, MMP-9)

Matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, are zinc-dependent enzymes that play a critical role in the degradation of the extracellular matrix. nih.govmdpi.com Elevated activity of these enzymes is associated with various pathological processes, including tumor invasion and metastasis. mdpi.com Consequently, the inhibition of MMP-2 and MMP-9 is a significant therapeutic strategy in cancer research. nih.govmdpi.com

While various natural and synthetic compounds are being investigated as MMP inhibitors, research has specifically highlighted 8-hydroxyquinoline (B1678124) derivatives as effective inhibitors of MMP-2 and MMP-9. researchgate.netnih.gov Certain compounds from this class have demonstrated inhibitory activities at submicromolar levels and have been shown to down-regulate the expression of MMP-2 and MMP-9 in cancer cell lines. researchgate.netnih.gov

However, there is no available scientific literature or data regarding the activity of this compound as an inhibitor of MMP-2 or MMP-9. Although it contains a quinoline nucleus, its structural features differ significantly from the 8-hydroxyquinolines known for MMP inhibition, and its potential in this area remains un-investigated.

Carbonic Anhydrase (hCA) Inhibition

There is no specific data available in the search results detailing the carbonic anhydrase (CA) inhibitory activity of this compound. However, the quinoline scaffold is a known feature in some carbonic anhydrase inhibitors. For instance, novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated for their inhibitory effects against several human carbonic anhydrase (hCA) isoforms. nih.govnih.gov These studies, while not directly examining the title compound, suggest that the quinoline core can be a basis for developing CA inhibitors. The inhibitory activities of these related compounds were found to be in the micromolar range against certain isoforms like hCA IX and hCA XII, while showing no significant inhibition of hCA I and hCA II. nih.gov The general mechanism of CA inhibition often involves the binding of the inhibitor to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity. mdpi.comtaylorandfrancis.com

Receptor Antagonist Activities (e.g., MCH1R, TRPV1)

Melanin-Concentrating Hormone Receptor 1 (MCH1R) Antagonism:

Specific studies on the MCH1R antagonist activity of this compound were not found in the provided search results. However, the 4-aminoquinoline core structure is a recognized scaffold for MCH1R antagonists. mssm.eduresearchgate.net Research into structure-activity relationships of 4-aminoquinoline derivatives has shown that modifications at various positions of the quinoline ring can lead to potent MCH1R antagonists. mssm.edu These antagonists are being explored for their potential in treating obesity and other metabolic disorders, as the MCH system is involved in regulating food intake and body weight. mssm.edunih.gov The antagonist activity of these compounds is typically evaluated through binding and functional assays to determine their affinity for the MCH1R and their ability to block the signaling cascade initiated by the natural ligand, melanin-concentrating hormone. mssm.edu

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism:

Direct evidence for the TRPV1 antagonist activity of this compound is absent in the provided search results. The TRPV1 receptor is a non-selective cation channel involved in pain perception and has been a target for the development of new analgesics. nih.govnih.gov While various chemical scaffolds have been explored for TRPV1 antagonism, including aminoquinazolines, specific data linking the this compound structure to TRPV1 inhibition is not available. researchgate.net The development of TRPV1 antagonists has been challenging due to side effects such as hyperthermia. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Positional and Substituent Effects on the Quinoline (B57606) Ring

The biological activity of quinoline-based compounds is highly sensitive to the nature and position of substituents on the bicyclic ring system. researchgate.net Variations in halogenation, C-4 position moieties, and other functional groups can profoundly influence the molecule's interaction with biological targets.

The presence and position of halogen atoms on the quinoline ring are critical determinants of biological activity, particularly in the context of antimalarial and anticancer agents. The C-7 position is of particular significance.

C-7 Halogenation: Structure-activity relationship studies on 4-aminoquinolines have consistently shown that a halogen at the C-7 position is a common feature for compounds active against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov Specifically, derivatives with bromine or iodine at the C-7 position exhibit activity comparable to their well-known 7-chloro counterparts. nih.gov In contrast, a fluorine atom at the C-7 position generally leads to a reduction in activity. nih.gov Electron-withdrawing groups at this position, such as halogens, have been shown to lower the pKa of both the quinoline ring nitrogen and the side chain's tertiary amino nitrogen. youtube.com This alteration in basicity is thought to be crucial for the drug's mechanism of action, which involves accumulation in the acidic food vacuole of the parasite. researchgate.netesr.ie The activity of these compounds correlates with their ability to inhibit β-hematin formation, a process that is influenced by the electron-withdrawing capacity of the C-7 substituent. researchgate.net

Other Positions: The placement of the halogen is strict for optimal activity. Substituting a halogen at positions other than C-7 typically results in inactive compounds. youtube.com

| C-7 Substituent | Relative Biological Activity (Antimalarial) | Reference |

|---|---|---|

| -Br (Bromine) | Active, comparable to -Cl | nih.gov |

| -Cl (Chlorine) | Active (Reference) | nih.gov |

| -I (Iodine) | Active, comparable to -Cl | nih.gov |

| -F (Fluorine) | Less Active | nih.gov |

| -CF3 (Trifluoromethyl) | Less Active | researchgate.net |

The substituent at the C-4 position plays a pivotal role in defining the pharmacological profile of quinoline derivatives. This position is a key point for introducing diverse side chains that modulate target binding and pharmacokinetic properties.

Morpholine (B109124) Moiety: The morpholine ring is a favored scaffold in medicinal chemistry, often associated with improved solubility and metabolic profiles. researchgate.netresearchgate.net Its incorporation at the C-4 position of a quinoline can lead to potent biological activity.

Anilino Moieties: The 4-anilinoquinoline scaffold is a classic pharmacophore found in numerous kinase inhibitors. nih.gov These compounds often act as ATP-competitive inhibitors, with the quinoline ring forming hydrogen bonds and π-π stacking interactions in the kinase hinge region. nih.gov For instance, 4-aniline quinoline derivatives have been developed as dual PI3K/mTOR inhibitors. nih.gov The substitution pattern on the aniline ring itself further refines the activity.

Acrylamide and Other Moieties: Acrylamide groups at the C-4 position can serve as covalent binders to target proteins, a strategy used in developing irreversible inhibitors. Other variations, such as the dialkylaminoalkyl side chains found in antimalarials like chloroquine, are optimal for activity, with the length of the carbon linker between the nitrogen atoms being a critical factor. pharmacy180.com

Beyond the C-4 and C-7 positions, other functional groups on the quinoline core can fine-tune the molecule's properties.

C-3 and C-8 Positions: Substitution at the C-3 position with a methyl group has been shown to decrease antimalarial activity, while an additional methyl group at the C-8 position can lead to a complete loss of activity. pharmacy180.com

C-6 Position: In contrast, substitutions at the C-6 position can be well-tolerated and even beneficial. For example, a 2-(methoxy)-3-benzenesulfonamide pyridinyl moiety at C-6 has been incorporated into a potent PI3K/mTOR inhibitor. nih.gov Similarly, comparing methyl and methoxy groups at the C-6 position in other quinoline derivatives revealed that the methyl group conferred significantly higher activity. nih.gov

Modifications to the Morpholine Ring and Their Pharmacological Implications

The morpholine ring itself is not merely a passive solubilizing group; its structure can be modified to enhance potency and target engagement. e3s-conferences.org While direct SAR studies on the morpholine ring of 4-(7-Bromoquinolin-4-yl)morpholine are limited, principles from other morpholine-containing compounds can be extrapolated.

SAR studies on other classes of compounds have shown that introducing alkyl substitutions on the morpholine ring, for example at the C-3 position, can increase anticancer activity. e3s-conferences.org Furthermore, creating bridged morpholine structures can lead to potent and selective inhibitors of targets like mTOR, as the bridged moiety can penetrate deeper into the binding pocket. e3s-conferences.org In the context of quinoline derivatives where a morpholine is attached via a linker, the length of that linker is critical. Studies on cholinesterase inhibitors showed that a 2-methylene linker between the quinoline core and the morpholine ring resulted in better activity than 3- or 4-methylene linkers. nih.gov

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For quinoline-based inhibitors, several key pharmacophoric elements have been identified.

Hydrogen Bonding: The nitrogen atom within the quinoline ring frequently acts as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand in the active site of many kinases. nih.gov The oxygen atom of the morpholine ring can also participate in hydrogen bonding. researchgate.net

π-π Stacking: The aromatic quinoline ring system is a key element for forming π-π stacking interactions with aromatic amino acid residues (like tyrosine or phenylalanine) in the target's binding pocket. nih.govnih.gov

Hydrophobic Interactions: The bicyclic quinoline core and any associated hydrophobic substituents contribute to binding affinity through interactions with hydrophobic regions of the target protein. researchgate.net

Basic Nitrogen Center: For compounds targeting acidic compartments like the parasite food vacuole, a protonatable nitrogen atom is a critical pharmacophoric feature for the ion-trapping mechanism. nih.govesr.ie In 4-aminoquinoline derivatives, this includes both the quinoline ring nitrogen and a distal nitrogen in the C-4 side chain. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as 4-(7-Bromoquinolin-4-yl)morpholine, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations are crucial for predicting how this compound and its analogs bind to the active sites of protein kinases, which are significant targets in cancer therapy. For instance, studies on similar quinoline (B57606) and quinazoline (B50416) derivatives have successfully used docking to elucidate binding interactions with targets like Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net This process involves preparing the 3D structures of the ligand and the target protein and then using a docking algorithm to sample a large number of possible conformations and orientations of the ligand within the protein's binding pocket. The results are then scored to estimate the binding affinity (e.g., in kcal/mol).

While specific docking studies for this compound with Cyclin G-associated kinase (GAK) or Phosphoinositide 3-kinase alpha (PI3Kα) are not extensively detailed in the provided literature, the methodology would be analogous. Researchers would dock the compound into the ATP-binding site of these kinases to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. For example, docking studies on other morpholine-containing inhibitors targeting the PI3K/AKT/mTOR pathway have shown that the morpholine (B109124) group can be crucial for activity and selectivity. e3s-conferences.org The binding energy values calculated from these simulations help in ranking potential inhibitors before their synthesis and in vitro testing. nih.gov

The insights gained from molecular docking are fundamental to the rational design of new derivatives. researchgate.netnih.gov By understanding the specific amino acid residues that a parent compound like this compound interacts with, chemists can design modifications to enhance potency and selectivity. For example, if docking reveals an unoccupied hydrophobic pocket near the 7-bromo position, new analogs could be designed with larger, non-polar groups at this position to improve binding affinity. Similarly, identifying opportunities for additional hydrogen bonds can guide the placement of hydrogen bond donors or acceptors on the quinoline or morpholine rings. This structure-based drug design approach has been effectively used for various heterocyclic scaffolds, including quinolines and quinazolines, to develop compounds with improved anticancer properties. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the complex. nih.govresearchgate.net For a compound like this compound bound to a target kinase, an MD simulation (e.g., over a 100-nanosecond period) can validate the docking results by assessing whether the predicted binding pose is stable. nih.govresearchgate.net Key metrics such as Root Mean Square Deviation (RMSD) are calculated to monitor the stability of the protein and the ligand. These simulations confirm stable protein-ligand interactions and provide a more accurate understanding of the binding dynamics. nih.govnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.govnih.gov For this compound, DFT can be used to calculate properties like the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP) map. nih.gov These calculations help in understanding the molecule's reactivity, stability, and the nature of its chemical bonds. nih.gov The MEP map, for example, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for its interaction with biological targets. nih.gov

In Silico Pharmacokinetic and Drug-Likeness Prediction (excluding human data)

Before a compound can be considered for further development, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico tools provide a rapid and cost-effective way to predict these properties. sciensage.infomdpi.comnih.gov Various software platforms can calculate key physicochemical and pharmacokinetic parameters for this compound based on its structure. These predictions help to assess the compound's potential as a drug candidate. researchgate.net

Key predicted parameters often include:

Lipophilicity (logP): Affects solubility, permeability, and metabolism.

Aqueous Solubility (logS): Crucial for absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts how well the compound is absorbed from the gut. nih.gov

Blood-Brain Barrier (BBB) Permeability: Indicates the likelihood of the compound entering the central nervous system. nih.govmdpi.com

Drug-Likeness Rules: Evaluation against criteria like Lipinski's Rule of Five, which helps to determine if a compound has properties that would make it a likely orally active drug. nih.gov

The table below shows an example of predicted ADME and physicochemical properties for a compound with a similar quinoline scaffold.

| Property | Predicted Value | Description |

| Molecular Weight ( g/mol ) | < 500 | Conforms to Lipinski's rule for drug-likeness. |

| logP (Lipophilicity) | < 5 | Indicates good balance between solubility and permeability. |

| H-Bond Donors | < 5 | Number of hydrogen bond donors, important for receptor binding. |

| H-Bond Acceptors | < 10 | Number of hydrogen bond acceptors, crucial for interactions. |

| GI Absorption | High | Indicates the compound is likely to be well-absorbed orally. nih.gov |

| BBB Permeant | No | Suggests low potential for crossing the blood-brain barrier. nih.gov |

This table is illustrative, based on typical in silico predictions for quinoline-based compounds. nih.govmdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov To build a QSAR model for analogs of this compound, one would first synthesize a library of related compounds with variations at different positions of the quinoline or morpholine rings. The biological activity (e.g., IC₅₀ against a specific kinase) of each compound would be measured experimentally.

Next, a set of molecular descriptors (numerical values that characterize the chemical properties of a molecule, such as steric, electronic, and hydrophobic parameters) is calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the synthetic efforts toward more potent compounds. nih.gov

Pre Clinical Pharmacological Characterization Excluding Human Data

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

No specific in vitro ADME data for 4-(7-Bromoquinolin-4-yl)morpholine has been reported in the accessible scientific literature. Typically, this stage of preclinical assessment involves a battery of tests to predict a drug's behavior in the human body. These assays include, but are not limited to:

Solubility: Determining the compound's ability to dissolve in aqueous solutions, a prerequisite for absorption.

Permeability: Assessing its capacity to cross biological membranes, often evaluated using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

Metabolic Stability: Investigating the compound's susceptibility to breakdown by liver enzymes (microsomes or hepatocytes), which indicates its potential lifespan in the body.

Plasma Protein Binding: Measuring the extent to which the compound binds to proteins in the bloodstream, as only the unbound fraction is typically pharmacologically active.

Cytochrome P450 (CYP) Inhibition: Evaluating the potential for the compound to inhibit major drug-metabolizing enzymes, which could lead to drug-drug interactions.

While general ADME studies have been conducted on various quinoline (B57606) and morpholine (B109124) derivatives, the specific results for this compound are not available.

In Vivo Pharmacokinetic Assessment in Relevant Animal Models

Similarly, there is a lack of published in vivo pharmacokinetic data for this compound in any relevant animal models, such as rats or mice. This phase of research is critical for understanding how a compound is absorbed, distributed to various tissues, metabolized, and ultimately eliminated from a living organism. Key parameters measured during these studies include:

Bioavailability (F%): The fraction of an administered dose that reaches the systemic circulation.

Clearance (CL): The rate at which the compound is removed from the body.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Half-life (t½): The time required for the concentration of the compound in the body to be reduced by half.

The absence of this information prevents any meaningful discussion on the in vivo behavior of this compound.

Future Research Directions and Therapeutic Potential in Preclinical Development

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity

A primary focus of future research will be the rational design and synthesis of next-generation derivatives of 4-(7-bromoquinolin-4-yl)morpholine with improved selectivity towards specific molecular targets. Enhanced selectivity is crucial for minimizing off-target effects and improving the therapeutic index of a drug candidate. Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how modifications to the chemical structure influence biological activity. nih.govfrontiersin.org

Key strategies for designing next-generation derivatives include:

Modification of the Quinoline (B57606) Core: The quinoline scaffold offers multiple positions for substitution. Introducing various functional groups on the quinoline ring can modulate the compound's interaction with its target protein. For instance, SAR studies on similar quinoline derivatives have shown that substitutions at different positions can significantly impact inhibitory activity and selectivity against various kinases. mdpi.comresearchgate.net

Alteration of the Linker Moiety: For compounds where a linker exists between the quinoline and morpholine (B109124) rings, its length and flexibility are critical determinants of activity. Studies on other quinoline-morpholine compounds have demonstrated that even minor changes to the linker, such as varying the number of methylene (B1212753) units, can lead to substantial differences in inhibitory potency. nih.gov

Derivatization of the Morpholine Ring: The morpholine group itself can be modified to fine-tune the physicochemical properties of the compound, such as solubility and membrane permeability, which in turn can affect its pharmacokinetic profile and target engagement.

Advanced computational methods, such as 3D-QSAR and molecular docking, will be instrumental in guiding the design of these new analogs by predicting their binding affinity and interaction with the target protein. nih.gov These in-silico approaches can help prioritize the synthesis of compounds with the highest likelihood of success, thereby streamlining the drug discovery process.

Table 1: Strategies for Designing Next-Generation Quinoline-Morpholine Derivatives

| Structural Component | Modification Strategy | Goal |

|---|---|---|

| Quinoline Core | Introduction of various substituents (e.g., methyl, phenyl) | Enhance target binding and selectivity |

| Linker Moiety | Varying length and rigidity | Optimize spatial orientation for target interaction |

Exploration of Combination Therapies in Preclinical Disease Models

The complexity of diseases like cancer often necessitates combination therapies to achieve durable responses and overcome resistance mechanisms. nih.gov Quinoline-based kinase inhibitors, in particular, are promising candidates for combination strategies. nih.gov Future preclinical research should therefore focus on evaluating this compound and its derivatives in combination with other therapeutic agents.

Potential combination strategies to explore include:

Combination with Standard-of-Care Chemotherapy: Assessing the synergistic or additive effects of the quinoline derivative with conventional cytotoxic agents could lead to improved treatment outcomes and potentially allow for dose reduction of the chemotherapeutic, thereby mitigating its toxicity.

Combination with Other Targeted Therapies: Combining two targeted agents that inhibit different nodes in a signaling pathway or parallel pathways can be a powerful strategy to prevent the emergence of resistance. For example, combining a this compound derivative with an inhibitor of a downstream effector protein could induce a more profound and sustained blockade of the oncogenic signaling.

Combination with Immunotherapy: The interplay between targeted therapies and the immune system is an area of intense research. Investigating whether this compound can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors could open up new therapeutic avenues.

These combination studies should be conducted in relevant preclinical models, such as cell line-derived xenografts and more complex patient-derived models, to obtain clinically relevant data.

Development of Advanced Preclinical Models for Efficacy and Mechanism Validation

The predictive value of preclinical research is heavily dependent on the quality and clinical relevance of the models used. technologynetworks.com To robustly evaluate the efficacy and elucidate the mechanism of action of this compound derivatives, it is imperative to move beyond traditional 2D cell cultures and simple xenograft models.

Advanced preclinical models that should be employed include:

Patient-Derived Xenografts (PDXs): PDX models, created by implanting patient tumor tissue into immunodeficient mice, are known to better recapitulate the heterogeneity and architecture of human tumors. frontiersin.orgnih.gov These models are invaluable for assessing therapeutic efficacy in a setting that more closely mirrors the clinical scenario and for identifying biomarkers of response. nih.govasco.org

Organoid Cultures: Three-dimensional organoid cultures derived from patient tumors can serve as a high-throughput platform for screening the activity of new compounds and for studying the mechanisms of drug resistance in a more physiologically relevant context than 2D cell lines. nih.gov

Genetically Engineered Mouse Models (GEMMs): GEMMs that are engineered to harbor specific genetic alterations found in human cancers can be powerful tools for validating the on-target activity of a drug and for understanding its effects in the context of a fully intact immune system. nih.gov

Humanized Mouse Models: For evaluating combination therapies that include immunomodulatory agents, humanized mice (immunodeficient mice engrafted with a human immune system) are becoming increasingly important. frontiersin.org

The use of these sophisticated models will provide a more comprehensive understanding of the therapeutic potential and limitations of this compound derivatives before they advance to clinical trials. oup.com

Translational Aspects of this compound Research Towards Preclinical Candidates

The transition from a promising preclinical compound to a clinical drug candidate is a challenging process that requires careful consideration of several translational aspects. nih.gov A key goal of translational research is to bridge the gap between preclinical findings and clinical outcomes.

Critical translational considerations for the this compound program include:

Biomarker Development: The identification of predictive biomarkers is essential for patient stratification in clinical trials. nih.gov This could involve identifying specific genetic mutations or expression patterns that correlate with sensitivity to the drug. Pharmacodynamic biomarkers are also needed to confirm target engagement and to help guide dose selection in early-phase clinical studies. researchgate.net

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the drug's concentration in the body (pharmacokinetics) and its biological effect (pharmacodynamics) is crucial for optimizing the dosing schedule and maximizing therapeutic efficacy.

Preclinical Toxicology Studies: A thorough evaluation of the safety profile of the lead candidate molecule in preclinical models is a regulatory requirement before initiating human trials.

By prospectively addressing these translational challenges, the likelihood of successfully advancing a this compound-based therapeutic to the clinic can be significantly increased.

Q & A

Q. Optimization Strategies :

- Use Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading (e.g., Pd-based catalysts for coupling reactions) .

- Monitor reaction progress via TLC or HPLC-MS to minimize byproducts .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

Key Techniques :

- NMR Spectroscopy : H/C NMR to confirm substitution patterns (e.g., bromine at C7, morpholine at C4). Aromatic protons in quinoline appear as doublets (δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~333 g/mol) and isotopic patterns from bromine .

- X-ray Crystallography : For unambiguous structural confirmation; refine data using SHELXL .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>98%) and detect regioisomers .

Basic: How can researchers evaluate the preliminary biological activity of this compound against kinase targets?

Answer:

Methodological Workflow :

In Vitro Kinase Assays : Use ADP-Glo™ or fluorescence-based assays to measure inhibition of kinases (e.g., EGFR, JAK2) at varying compound concentrations (IC determination) .

Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to predict binding modes in kinase ATP-binding pockets. Compare with known inhibitors (e.g., staurosporine) .

Selectivity Screening : Test against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Advanced: How should researchers design experiments to analyze structure-activity relationships (SAR) for bromine and morpholine substituents in quinoline derivatives?

Answer:

SAR Design Framework :

- Variable Substituents : Synthesize analogs with bromine at C5/C6 (quinoline) or morpholine replaced by piperazine .

- Biological Testing : Compare IC values across analogs for kinase inhibition and cytotoxicity (e.g., MTT assay on HeLa cells) .

- Computational Analysis : Use QSAR models (e.g., CoMFA) to correlate substituent electronic parameters (Hammett σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.